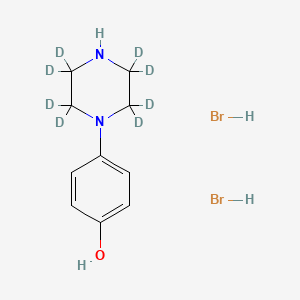
N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide is a stable isotope-labeled compound with the molecular formula C10H8D8Br2N2O2 and a molecular weight of 348.1. This compound is commonly used in research applications, particularly in the fields of chemistry and biology, due to its unique properties and stable isotope labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide typically involves the deuteration of N-(4-Hydroxyphenyl)piperazineThe reaction conditions often involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the reactions efficiently. The production is carried out under strict quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. The deuterium labeling allows for precise tracking of the compound in biological systems, providing valuable insights into its behavior and effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(4-Hydroxyphenyl)piperazine-d8, Dihydrobromide include:
- N-(4-Hydroxyphenyl)piperazine
- N-(4-Methoxyphenyl)piperazine
- N-(4-Chlorophenyl)piperazine
Uniqueness
This compound is unique due to its stable isotope labeling with deuterium. This labeling provides distinct advantages in research applications, such as improved sensitivity and accuracy in analytical measurements. The compound’s stability and specific labeling make it a valuable tool in various scientific studies .
Propiedades
Fórmula molecular |
C10H16Br2N2O |
|---|---|
Peso molecular |
348.10 g/mol |
Nombre IUPAC |
4-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)phenol;dihydrobromide |
InChI |
InChI=1S/C10H14N2O.2BrH/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12;;/h1-4,11,13H,5-8H2;2*1H/i5D2,6D2,7D2,8D2;; |
Clave InChI |
IRGIAGAHMWSRKP-WSFKPVRBSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=C(C=C2)O)([2H])[2H])[2H].Br.Br |
SMILES canónico |
C1CN(CCN1)C2=CC=C(C=C2)O.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


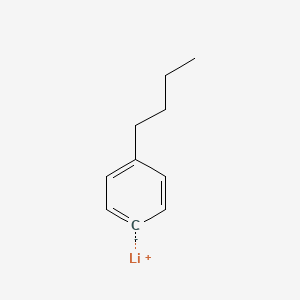
![1-(4-Fluorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081491.png)
![2-Fluoro-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}pyridine](/img/structure/B14081495.png)
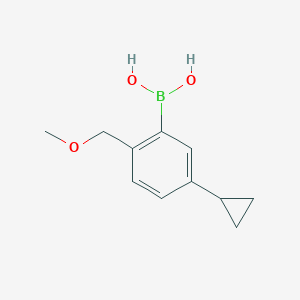
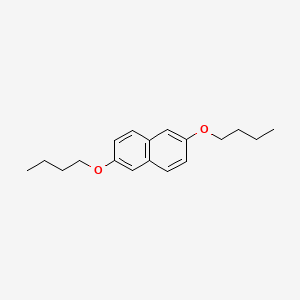
![5,7-Dichloro-1-(3-methoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081519.png)

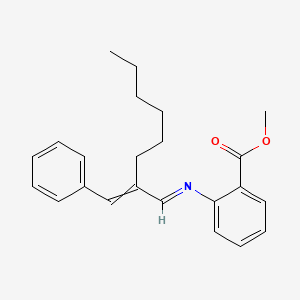
![6-(1,3-Benzodioxol-5-yl)-3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14081548.png)
![1-(2-Fluorophenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081559.png)


![2-[[7-[[2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide](/img/structure/B14081577.png)

